molecular formula C26H30O4 B14958240 8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B14958240
M. Wt: 406.5 g/mol
InChI Key: RKZUTPUJBDFZEI-UHFFFAOYSA-N
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Description

For instance, 8-hexyl-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374767-07-4) shares a nearly identical core structure, differing only in the position of the methoxy group on the benzyl ring (para instead of ortho) . This compound has a molecular formula of C₂₆H₃₀O₄, a molecular weight of 406.514 g/mol, and features a hexyl chain at position 8, which enhances lipophilicity compared to shorter alkyl groups. Its SMILES string (CCCCCCCc1cc2c(cc1OCc1ccc(cc1)OC)oc(=O)c1c2CCC1) highlights the cyclopenta[c]chromen-4-one core, substituted with a 4-methoxybenzyloxy group and a hexyl chain .

Properties

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

8-hexyl-7-[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C26H30O4/c1-3-4-5-6-10-18-15-22-20-12-9-13-21(20)26(27)30-25(22)16-24(18)29-17-19-11-7-8-14-23(19)28-2/h7-8,11,14-16H,3-6,9-10,12-13,17H2,1-2H3

InChI Key

RKZUTPUJBDFZEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=C2CCC4

Origin of Product

United States

Preparation Methods

The synthesis of 8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

8-Hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

8-Hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Analogs

Compound Name Substituent (Benzyloxy Group) Position 8 Group Molecular Formula Molecular Weight (g/mol) Key Features
8-Hexyl-7-[(4-methoxybenzyl)oxy]-... 4-Methoxy Hexyl C₂₆H₃₀O₄ 406.514 High lipophilicity; commercially available (USD $8–11/g)
8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-... 3,4,5-Trimethoxy Hexyl C₂₈H₃₄O₆ 466.574 Increased polarity due to three methoxy groups; ChemSpider ID 3430251
7,9-Bis[(2-fluorobenzyl)oxy]-... 2-Fluoro (two substituents) Methyl C₂₆H₂₀F₂O₄ 434.438 Enhanced steric bulk and electronegativity
  • Key Findings :
    • The 4-methoxy analog (CAS 374767-07-4) is more lipophilic than the 3,4,5-trimethoxy variant due to fewer polar oxygen atoms .
    • The trimethoxy derivative’s higher molecular weight (466.574 vs. 406.514) may reduce membrane permeability in biological systems .

Chloro-Substituted Analogs

Compound Name Substituent (Benzyloxy Group) Position 8 Group Molecular Formula Molecular Weight (g/mol) Key Features
8-Chloro-7-[(2-chlorobenzyl)oxy]-... 2-Chloro Chloro C₁₉H₁₄Cl₂O₃ 369.22 Dual chloro groups increase electronegativity; SMILES includes Cl atoms
8-Chloro-7-[(4-methoxybenzyl)oxy]-... 4-Methoxy Chloro C₂₀H₁₇ClO₄ 380.80 Combines chloro and methoxy groups; InChIKey: WPQPNRRHYPPYKL
8-Chloro-7-[(4-chlorobenzyl)oxy]-... 4-Chloro Chloro C₁₉H₁₃Cl₂O₃ 369.22 Synonymous with ZINC3245573; potential bioactivity
  • The 8-chloro-7-[(4-methoxybenzyl)oxy]-... variant (C₂₀H₁₇ClO₄) demonstrates hybrid properties, merging lipophilicity (from methoxy) with reactivity (from chloro) .

Fluoro and Other Derivatives

Compound Name Substituent (Benzyloxy Group) Position 8 Group Molecular Formula Molecular Weight (g/mol) Key Features
7,9-Bis[(2-fluorobenzyl)oxy]-... 2-Fluoro (two substituents) - C₂₆H₂₀F₂O₄ 434.438 High steric hindrance; ChemSpider ID 1465596
2-[(8-Hexyl-4-oxo-...-7-yl)oxy]acetic acid - Hexyl C₁₉H₂₄O₅ 332.39 Carboxylic acid derivative; improved water solubility
6-Methyl-7-(2-oxopropoxy)-... 2-Oxopropoxy Methyl C₁₆H₁₆O₄ 272.29 Keto-functionalized side chain; priced at €376/50 mg
  • Key Findings :
    • Fluorine substituents introduce steric and electronic effects without significantly increasing molecular weight, making them useful in medicinal chemistry .
    • Derivatives like the acetic acid analog (C₁₉H₂₄O₅) highlight strategies to improve solubility for pharmacological applications .

Discussion of Substituent Effects

  • Lipophilicity : The hexyl chain in 8-hexyl derivatives enhances membrane permeability compared to shorter alkyl or chloro groups .
  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxybenzyl) may hinder binding to compact active sites .

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